molecular formula C19H26O3 B14355879 [2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid CAS No. 93661-71-3

[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid

Cat. No.: B14355879
CAS No.: 93661-71-3
M. Wt: 302.4 g/mol
InChI Key: DJXSFWXEDUCTAM-UHFFFAOYSA-N
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Description

[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid is an organic compound characterized by its unique structure, which includes a phenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid typically involves the reaction of 2-(2,3,3,4,5-pentamethylhexa-1,4-dien-1-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]propionic acid
  • [2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]butyric acid

Uniqueness

[2-(2,3,3,4,5-Pentamethylhexa-1-yl)phenoxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyacetic acid moiety allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

93661-71-3

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

2-[2-(2,3,3,4,5-pentamethylhexa-1,4-dienyl)phenoxy]acetic acid

InChI

InChI=1S/C19H26O3/c1-13(2)15(4)19(5,6)14(3)11-16-9-7-8-10-17(16)22-12-18(20)21/h7-11H,12H2,1-6H3,(H,20,21)

InChI Key

DJXSFWXEDUCTAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(C)(C)C(=CC1=CC=CC=C1OCC(=O)O)C)C

Origin of Product

United States

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